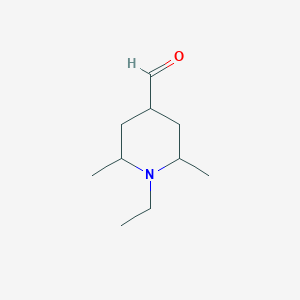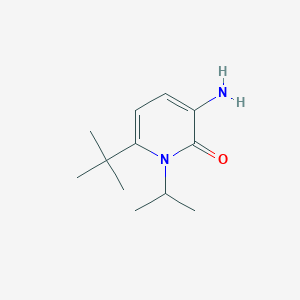
3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic organic compound It features a pyridine ring substituted with an amino group, a tert-butyl group, and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridine Ring: Starting with a suitable precursor, such as a β-keto ester, the pyridine ring can be constructed through a cyclization reaction.
Substitution Reactions: The tert-butyl and isopropyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Optimized Reaction Conditions: Control of temperature, pressure, and solvent to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Fully saturated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
作用機序
The mechanism of action of 3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one depends on its specific application:
Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Materials Science: Its electronic properties may be exploited in the design of new materials with specific functionalities.
類似化合物との比較
Similar Compounds
3-Amino-6-tert-butyl-1-(propan-2-yl)pyridine: Lacks the dihydropyridinone structure.
6-tert-Butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one: Lacks the amino group.
Uniqueness
3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H20N2O |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
3-amino-6-tert-butyl-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C12H20N2O/c1-8(2)14-10(12(3,4)5)7-6-9(13)11(14)15/h6-8H,13H2,1-5H3 |
InChIキー |
CRVCWMFDKNCEGL-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC=C(C1=O)N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


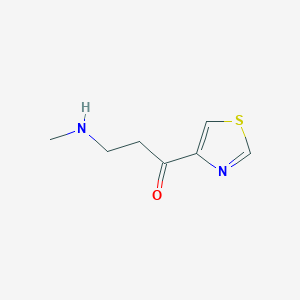
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13178886.png)

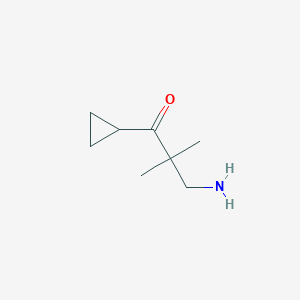
![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL](/img/structure/B13178929.png)

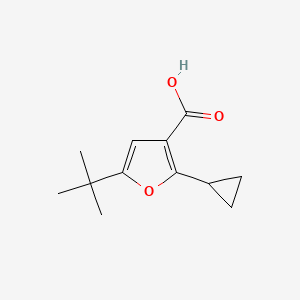
![4,9-Dioxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B13178951.png)
![(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13178958.png)
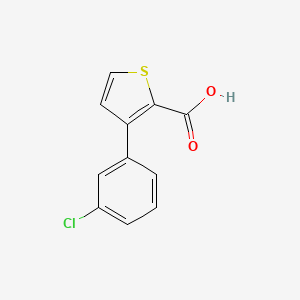
![Ethyl[(3-methoxycyclobutyl)methyl]amine](/img/structure/B13178965.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B13178974.png)
